REACTION_CXSMILES
|
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].Cl.C(N([CH2:17][CH3:18])CC)C.[C:19]1(C=CC(O)=CC=1)[OH:20].C(O)(=O)C=C.C1(C=CC(O)=CC=1)O>>[C:6]([O:10][CH2:1][CH:2]1[CH2:4][O:5][C:17]([O:20][CH3:19])([CH3:18])[O:3]1)(=[O:9])[CH:7]=[CH2:8] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
acrylic acid hydroquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C1(O)=CC=C(O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were metered together into a loop reactor
|
Type
|
CUSTOM
|
Details
|
The effluent of the loop reactor within one hour was collected
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1OC(OC1)(C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |